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molecular formula C5H6BrN3 B1523665 2-Bromo-5-hydrazinylpyridine CAS No. 1268882-60-5

2-Bromo-5-hydrazinylpyridine

Cat. No. B1523665
M. Wt: 188.03 g/mol
InChI Key: NNXMHHZWYHESGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778950B2

Procedure details

To hydrazine monohydrate (5.51 mL, 114 mmol) was added 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol). The mixture was heated under microwave irradiation in a sealed, thick-walled glass tube for 1 h at 110° C. The thick, white suspension was poured into 60 mL water and stirred vigorously for 5 min. The precipitate was collected by filtration, rinsed with water, and then dried under reduced pressure to provide the title compound (0.35 g) as a white solid. LCMS m/z=188.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 4.13 (s, 2H), 7.09 (dd, J=8.7, 3.2 Hz, 1H), 7.11 (bs, 1H), 7.26 (d, J=8.6 Hz, 1H), 7.87 (d, J=2.9 Hz, 1H).
Quantity
5.51 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Br:4][C:5]1[CH:10]=[CH:9][C:8](F)=[CH:7][N:6]=1>O>[Br:4][C:5]1[CH:10]=[CH:9][C:8]([NH:2][NH2:3])=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.51 mL
Type
reactant
Smiles
O.NN
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=NC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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